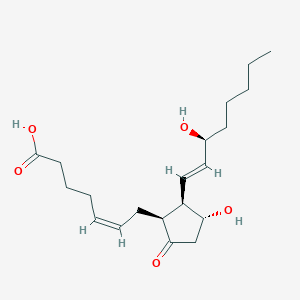

8-Isoprostaglandin E2

Description

RN given refers to (5Z,8 beta,11 alpha,13E,15S)-isomer; see also 8,12-epi-prostaglandin E2 & prostaglandin E2

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-CLQOMRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024826 | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-isoprostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27415-25-4 | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ISOPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-isoprostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological activity of 8-Isoprostaglandin E2

An In-depth Technical Guide on the Biological Activity of 8-Isoprostaglandin E2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (8-iso-PGE2) is a member of the isoprostane family, produced via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] Unlike prostaglandins synthesized by cyclooxygenase (COX) enzymes, 8-iso-PGE2 is a stereoisomer of PGE2 and serves as a reliable biomarker for lipid peroxidation and oxidative stress in vivo.[1][3][4] This molecule exerts a wide range of biological effects by interacting with various prostanoid receptors, primarily the thromboxane A2 (TP) and prostaglandin E4 (EP4) receptors.[2][5][6] Its signaling cascades involve cyclic AMP (cAMP), protein kinase A (PKA), and p38 mitogen-activated protein kinase (MAPK), influencing processes such as vasoconstriction, platelet aggregation, inflammation, and ion transport.[1][5] This guide provides a comprehensive overview of the biological activities of 8-iso-PGE2, its signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols for its study.

Introduction: Formation and Significance

8-iso-PGE2 is an isomer of the cyclooxygenase-derived prostaglandin E2 (PGE2), differing in the stereochemistry at the 8-position of the cyclopentane ring.[1][7] Isoprostanes are formed in situ from the non-enzymatic oxidation of esterified arachidonic acid within phospholipids and are considered a reliable and stable marker of oxidative stress.[8][9] Their discovery provided a pivotal tool for understanding the role of free radical damage in human pathophysiology.[1]

Receptor Interactions and Signaling Pathways

The biological actions of 8-iso-PGE2 are complex, arising from its ability to interact with multiple prostanoid G protein-coupled receptors (GPCRs). Its primary targets are the thromboxane A2 (TP) receptors and specific prostaglandin E2 (EP) receptors.

Thromboxane (TP) and Prostaglandin (EP) Receptor Activation

8-iso-PGE2 is a known ligand for the TP receptor, mediating effects such as vasoconstriction and platelet aggregation.[2][10][11] The vasoconstrictor action in rat kidneys and human umbilical veins can be blocked by TP receptor antagonists like SQ29548 and ICI-192,605, providing strong evidence for TP receptor involvement.[2][11]

Furthermore, 8-iso-PGE2 activates the EP4 receptor subtype. In human airway epithelial cells (Calu-3), 8-iso-PGE2 stimulates anion efflux, an effect that is abolished by the EP4 receptor antagonist AH23848.[6]

Downstream Signaling Cascades

Upon receptor binding, 8-iso-PGE2 initiates distinct intracellular signaling cascades.

-

cAMP/PKA and p38 MAPK Pathway in Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), 8-iso-PGE2 stimulates the specific adhesion of monocytes but not neutrophils. This process is initiated by an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] Concurrently, 8-iso-PGE2 induces the phosphorylation of p38 MAP kinase, which is also crucial for monocyte binding.[5][12] This signaling is notably independent of the classical inflammatory NF-κB pathway.[5]

-

EP4/PKA/PI3K Pathway in Airway Epithelial Cells: In Calu-3 airway epithelial cells, 8-iso-PGE2 binds to the EP4 receptor, leading to the stimulation of CFTR-mediated anion secretion.[6] This response is dependent on the activation of both PKA and the PI3K pathway.[6]

Biological Activities and Pathophysiological Roles

8-iso-PGE2 is involved in a variety of physiological and pathological processes.

-

Vascular System: It is a potent vasoconstrictor in several vascular beds, including renal and cerebral arterioles.[13] When infused into the renal artery of rats (4 µg/kg/min), it can decrease the glomerular filtration rate and renal plasma flow by 80%.[13][14] It also evokes concentration-dependent contraction in human umbilical veins.[11]

-

Platelet Function: The role of 8-iso-PGE2 in platelet aggregation is complex. At high concentrations (≥ 10 µM), it can induce human platelet aggregation via the TP receptor.[2] Conversely, it also acts as an inhibitor of aggregation induced by other agonists like U-46619 and I-BOP.[2][13]

-

Inflammation and Atherosclerosis: By promoting the adhesion of monocytes to endothelial cells, 8-iso-PGE2 may play a significant role in the progression of chronic inflammatory diseases such as atherosclerosis.[5][12]

-

Respiratory System: In the airways, 8-iso-PGE2 contributes to the regulation of ion transport, which is critical for mucociliary clearance. Its ability to stimulate CFTR-mediated anion secretion suggests a role in the response to oxidant stress in the lungs.[6]

-

Bone Metabolism: 8-iso-PGE2 enhances the RANKL-dependent osteoclastic potential of bone marrow hematopoietic precursors through a cAMP-mediated pathway, suggesting a role in bone resorption.[10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the biological activity of 8-iso-PGE2.

Table 1: Receptor Binding & Functional Potency of 8-iso-PGE2

| Parameter | Value | Species/System | Effect | Reference |

|---|---|---|---|---|

| pEC₅₀ | 6.90 ± 0.03 | Human Umbilical Vein | Vasoconstriction | [11] |

| IC₅₀ | 0.5 µM | Human Platelets | Inhibition of U-46619-induced aggregation | [13][14] |

| IC₅₀ | 5 µM | Human Platelets | Inhibition of I-BOP-induced aggregation | [2][13][14] |

| pA₂ (vs. SQ-29548) | 8.26 ± 0.13 | Human Umbilical Vein | Antagonism of 8-iso-PGF₂α-induced contraction | [11] |

| pA₂ (vs. ICI-192,605) | 9.02 ± 0.12 | Human Umbilical Vein | Antagonism of 8-iso-PGF₂α-induced contraction | [11] |

| pKB (vs. SQ-29548) | 8.07 ± 0.07 | Human Umbilical Vein | Antagonism of 8-iso-PGE₂-induced contraction | [11] |

| pKB (vs. ICI-192,605) | 8.91 ± 0.04 | Human Umbilical Vein | Antagonism of 8-iso-PGE₂-induced contraction |[11] |

Table 2: Concentrations of 8-Isoprostaglandins in Biological Samples

| Analyte | Concentration Range | Sample Type | Population | Reference |

|---|---|---|---|---|

| 8-iso-PGF₂α | 40 - 100 pg/mL | Plasma | Human | [8] |

| 8-iso-PGF₂α | 180 - 500 pg/mg creatinine | Urine | Human | [8] |

| 8-isoprostane | 1.10 - 42.22 pg/mL | Plasma | Human (Lung cancer study) | [15] |

| 8-isoprostane | 1 - 85 pg/mL (LC-MS) | Exhaled Breath Condensate | Human (Healthy) | [16] |

| 8-isoprostane | 0.2 - 7 pg/mL (GC-MS) | Exhaled Breath Condensate | Human (Healthy) |[16] |

Experimental Methodologies

Accurate quantification and functional assessment of 8-iso-PGE2 are critical for research. The primary methods include mass spectrometry and immunoassays, complemented by functional biological assays.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of isoprostanes, as it can distinguish between different isomers.[8][17]

Experimental Protocol: Sample Preparation and Analysis

-

Sample Collection and Storage: Collect urine or plasma (with anticoagulant). To prevent artefactual formation of isoprostanes from auto-oxidation, samples should be immediately placed on ice, processed quickly, and stored at -80°C.[8][9] Addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended.[16]

-

Internal Standard Spiking: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., PGE₂-d₄) to account for extraction losses and matrix effects.[17]

-

Solid-Phase Extraction (SPE):

-

Acidify plasma or urine samples.

-

Apply the sample to an SPE column (e.g., C18 or HLB).[9]

-

Wash the column with a low-organic-content solvent to remove hydrophilic impurities.

-

Elute the isoprostanes with a high-organic-content solvent (e.g., methanol or acetonitrile).

-

-

LC Separation:

-

Inject the extracted sample onto a reverse-phase HPLC column (e.g., Luna C18(2)).[17]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[17] A typical gradient might increase the organic phase from 20% to over 90% to elute the analyte and wash the column.[17]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Perform selected reaction monitoring (SRM) for specific precursor-to-product ion transitions. For PGE₂, a common transition is m/z 351 -> 189, which offers high selectivity.[17]

-

Functional Assays

-

Vascular Reactivity Assay:

-

Human umbilical vein rings are mounted in organ baths containing a physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.[11]

-

Rings are set to a baseline tension and allowed to equilibrate.

-

Cumulative concentration-response curves are constructed by adding increasing concentrations of 8-iso-PGE2 to the bath.[11]

-

Contractile responses are measured using an isometric force transducer. For antagonist studies, tissues are pre-incubated with the antagonist (e.g., SQ-29548) before constructing the agonist curve.[11]

-

-

Monocyte Adhesion Assay:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence in multi-well plates.

-

Treat HUVECs with 8-iso-PGE2 for a specified time (e.g., 4 hours).

-

Label monocytes (e.g., U937 cells) with a fluorescent dye.

-

Add the labeled monocytes to the HUVEC monolayer and incubate.

-

Wash away non-adherent cells and quantify the remaining adherent monocytes by measuring fluorescence.[5]

-

Conclusion

This compound is a multifaceted lipid mediator that provides a critical link between oxidative stress and cellular signaling. Its actions through TP and EP receptors trigger potent physiological responses in the vascular, respiratory, and immune systems. The complex, sometimes opposing, biological effects of 8-iso-PGE2 underscore its importance as a modulator of cellular function in both health and disease. For researchers and drug development professionals, understanding the nuanced pharmacology of 8-iso-PGE2 is essential for developing novel diagnostics and therapeutics targeting oxidative stress-related pathologies.

References

- 1. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 2. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The isoprostane 8-iso-PGE2 stimulates endothelial cells to bind monocytes via cyclic AMP- and p38 MAP kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H32O5 | CID 5283213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound I CAS#: 27415-25-4 I member of the isoprostane class of prostanoids I InvivoChem [invivochem.com]

- 11. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. LIPID MAPS [lipidmaps.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Isoprostaglandin E2 Signaling Pathways in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-isoprostaglandin E2 (8-iso-PGE2), a member of the F2-isoprostane family, is a prostaglandin-like compound produced in vivo from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. Initially considered as mere markers of oxidative stress, isoprostanes are now recognized as potent bioactive mediators implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the cellular signaling pathways of 8-iso-PGE2, with a focus on its receptors, downstream effector systems, and the experimental methodologies used to elucidate these mechanisms.

Core Signaling Pathways of this compound

8-iso-PGE2 exerts its biological effects by interacting with several prostanoid receptors, which are G-protein coupled receptors (GPCRs). The primary receptors implicated in 8-iso-PGE2 signaling are the thromboxane A2 receptor (TP receptor) and various subtypes of the prostaglandin E2 receptor (EP receptors), including EP1, EP2, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, primarily involving the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Receptor Interactions and Downstream Cascades

The binding of 8-iso-PGE2 to its cognate receptors initiates a cascade of intracellular events. The specific signaling pathway activated is dependent on the receptor subtype and the cell type.

-

Thromboxane (TP) Receptor: In many cell types, including vascular smooth muscle cells and platelets, 8-iso-PGE2 acts as a ligand for the TP receptor. Activation of the TP receptor, which is coupled to Gq/11, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Prostaglandin E2 (EP) Receptors:

-

EP1 Receptor: Coupled to Gq, the activation of the EP1 receptor by 8-iso-PGE2 also leads to the PLC-IP3-Ca2+ signaling cascade.

-

EP2 and EP4 Receptors: These receptors are coupled to the stimulatory G-protein (Gs). Ligand binding to EP2 and EP4 receptors activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response. In some contexts, EP4 signaling can also involve the PI3K/Akt pathway.[1]

-

The following diagram illustrates the primary signaling pathways initiated by 8-iso-PGE2.

Caption: Overview of 8-iso-PGE2 signaling pathways.

Cellular Effects of this compound Signaling

The activation of these signaling pathways by 8-iso-PGE2 leads to a variety of cellular responses in different tissues and cell types.

-

Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), 8-iso-PGE2 stimulates the adhesion of monocytes but not neutrophils.[2] This effect is mediated through both the cAMP/PKA and p38 MAPK pathways and is dependent on the TP receptor.[2]

-

Osteoclasts: 8-iso-PGE2 enhances the differentiation of bone marrow-derived preosteoclasts, a process that is dependent on the cAMP/PKA pathway.[3] Receptor antagonist studies suggest the involvement of EP2 and EP4 receptors in this process.[3]

-

Platelets: The effect of 8-iso-PGE2 on platelets is complex. It can induce platelet aggregation, an effect that is mediated by the TP receptor.[4] However, it can also inhibit aggregation induced by other agonists, suggesting a dual role.[4] Some evidence points to the existence of a distinct isoprostane receptor on platelets, though this is still under investigation.[4][5]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the interaction of 8-iso-PGE2 and related compounds with their receptors and their downstream effects.

Table 1: Receptor Binding Affinities (Ki values)

| Ligand | Receptor | Cell Type/System | Ki (nM) | Reference |

| 8-iso-PGF2α | TP | HEK cells expressing TP receptor | 57 | [6] |

| PGE2 | EP1 | Mouse prostanoid receptors in CHO cells | 14-36 | [7] |

| PGE2 | EP2 | Mouse prostanoid receptors in CHO cells | ~12 | [8] |

| PGE2 | EP3 | Mouse prostanoid receptors in CHO cells | 0.6-3.7 | [7] |

| PGE2 | EP4 | Mouse prostanoid receptors in CHO cells | ~1.9 | [8] |

Table 2: Functional Potency (EC50 and IC50 values)

| Agonist/Inhibitor | Effect | Cell Type/System | EC50/IC50 | Reference |

| 8-iso-PGE2 | Platelet Aggregation (irreversible) | Human Platelet-Rich Plasma | 4 µM | [9] |

| 8-iso-PGE2 | Platelet Aggregation (irreversible) | Washed Human Platelets | 2 µM | [9] |

| 8-iso-PGE2 | Inhibition of U46619-induced platelet aggregation | Human Platelets | IC50: 5 x 10-7 M | [4] |

| 8-iso-PGE2 | Inhibition of IBOP-induced platelet aggregation | Human Platelets | IC50: 5 x 10-6 M | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study 8-iso-PGE2 signaling pathways.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells following stimulation with 8-iso-PGE2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Monocytic cell line (e.g., THP-1)

-

Fluorescent dye (e.g., Calcein-AM or DIL)

-

This compound

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for THP-1)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Endothelial Cell Culture: Seed HUVECs into multi-well plates and culture until a confluent monolayer is formed.

-

Monocyte Labeling: Incubate THP-1 cells with a fluorescent dye according to the manufacturer's instructions. Wash the cells to remove excess dye.

-

Stimulation: Treat the HUVEC monolayer with varying concentrations of 8-iso-PGE2 for a specified time (e.g., 4 hours). Include a vehicle control.

-

Co-incubation: Add the fluorescently labeled THP-1 cells to the HUVEC monolayer and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent monocytes.

-

Quantification:

-

Plate Reader: Measure the fluorescence intensity in each well.

-

Microscopy: Capture images from multiple fields per well and count the number of adherent fluorescent cells.

-

-

Data Analysis: Express the results as the number of adherent cells per field or as a percentage of the total number of monocytes added.

The following diagram outlines the workflow for the monocyte adhesion assay.

Caption: Workflow for a monocyte adhesion assay.

Measurement of Intracellular cAMP Levels

This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in response to 8-iso-PGE2.

Materials:

-

Target cells (e.g., HUVECs, preosteoclasts)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and grow to the desired confluency. Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate cells with 8-iso-PGE2 for various times and at different concentrations.

-

Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to a microplate coated with an anti-cAMP antibody.

-

Signal Development and Detection: After incubation and washing steps, add the substrate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK by Western blotting to assess the activation of this pathway by 8-iso-PGE2.

Materials:

-

Target cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with 8-iso-PGE2 for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

The following diagram illustrates the workflow for Western blot analysis.

References

- 1. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isoprostane 8-iso-PGE2 stimulates endothelial cells to bind monocytes via cyclic AMP- and p38 MAP kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular smooth muscle actions and receptor interactions of 8-iso-prostaglandin E2, an E2-isoprostane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

8-Isoprostaglandin E2: A Technical Guide on its Formation, Function, and Analysis in Relation to the Cyclooxygenase Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-isoprostaglandin E2 (8-iso-PGE2), a key bioactive lipid mediator and a reliable biomarker of oxidative stress. The guide details its synthesis via the free-radical-mediated isoprostane pathway, contrasting it with the enzymatic cyclooxygenase (COX) pathway. It further explores the biological activities, signaling mechanisms, and implications of 8-iso-PGE2 in various physiological and pathological conditions. Detailed experimental protocols for its quantification and structured data tables are provided to facilitate research and development in this area.

Synthesis of Prostanoids: The Isoprostane vs. Cyclooxygenase Pathways

Prostanoids, a class of lipid signaling molecules, are primarily synthesized from arachidonic acid through two distinct pathways: the well-known enzymatic cyclooxygenase (COX) pathway and the non-enzymatic, free-radical-catalyzed isoprostane pathway.

The cyclooxygenase (COX) pathway involves the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. PGH2 is then further metabolized by specific synthases to various prostaglandins, such as PGE2, and thromboxanes, which are key mediators of inflammation, pain, and hemostasis.[1][2]

In contrast, the isoprostane pathway is a non-enzymatic process initiated by the peroxidation of arachidonic acid by reactive oxygen species (ROS).[3][4] This leads to the formation of a series of prostaglandin-like compounds, termed isoprostanes. This compound (8-iso-PGE2) is a prominent E-ring isoprostane formed through this pathway.[3][5] A key distinction is that the isoprostane pathway can generate a racemic mixture of prostanoids, whereas the COX pathway is stereospecific.[6]

Biological Activity and Signaling of 8-iso-PGE2

8-iso-PGE2 exerts a range of biological effects, many of which are relevant to cardiovascular and inflammatory diseases. It is a potent vasoconstrictor, particularly in the renal and cerebral vasculature.[7][8] Its effects are primarily mediated through interaction with prostanoid receptors, most notably the thromboxane A2 receptor (TP receptor).[9][10][11]

Upon binding to the TP receptor on endothelial cells, 8-iso-PGE2 can stimulate the adhesion of monocytes, a critical step in the development of atherosclerosis.[12] This process involves the activation of downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.[12] Interestingly, this pro-inflammatory signaling appears to be independent of the classical NF-κB pathway.[12] In human macrophages, 8-isoprostane has been shown to increase the expression of the pro-inflammatory chemokine interleukin-8 (IL-8) via activation of ERK 1/2 and p38 MAPK.[13]

References

- 1. Systemic levels of estrogens and PGE2 synthesis in relation to postmenopausal breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Characterization of prostanoid receptors mediating actions of the isoprostanes, 8-iso-PGE(2) and 8-iso-PGF(2alpha), in some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 10. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]

- 11. The isoprostane 8-iso-PGE2 stimulates endothelial cells to bind monocytes via cyclic AMP- and p38 MAP kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 8-Isoprostaglandin E2: Chemical Structure, Properties, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Isoprostaglandin E2 (8-iso-PGE2), a member of the F2-isoprostane family, is a prostaglandin-like compound generated in vivo from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1] Initially identified as a reliable biomarker of oxidative stress, 8-iso-PGE2 has emerged as a potent lipid mediator with diverse biological activities, implicating it in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key signaling pathways of 8-iso-PGE2, along with detailed experimental protocols for its study.

Chemical Structure and Properties

8-iso-PGE2 is an isomer of the COX-derived prostaglandin E2 (PGE2). The key structural difference lies in the stereochemistry at position 8 of the cyclopentane ring, which is in the cis configuration with respect to the two side chains.[1] This distinct stereochemistry is a hallmark of isoprostanes and is crucial for its unique biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O₅ | [1] |

| Molecular Weight | 352.47 g/mol | [1] |

| IUPAC Name | (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

| Synonyms | 8-epi-PGE2, 8-iso-PGE2 | [1] |

| CAS Number | 27415-25-4 | |

| Physical State | Solid | |

| Solubility | ||

| - Ethanol | >100 mg/mL | |

| - DMSO | >100 mg/mL | |

| - Dimethylformamide | >100 mg/mL | |

| pKa | 4.75±0.10 (Predicted) |

Biological Activities and Signaling Pathways

8-iso-PGE2 exerts its biological effects by interacting with various prostanoid receptors, primarily the thromboxane A2 receptor (TP) and specific prostaglandin E2 receptors (EP). These interactions trigger downstream signaling cascades that modulate a wide range of cellular responses, including vasoconstriction, platelet aggregation, inflammation, and apoptosis.

Signaling through the Thromboxane A2 (TP) Receptor

A primary mechanism of action for 8-iso-PGE2 involves its binding to the TP receptor, a G-protein coupled receptor (GPCR). This interaction can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), collectively leading to cellular responses such as smooth muscle contraction and platelet activation.

Signaling through Prostaglandin E2 (EP) Receptors and cAMP Modulation

8-iso-PGE2 can also bind to EP receptors, particularly EP2 and EP4, which are coupled to Gs proteins. This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.

Activation of the p38 MAPK Pathway

Emerging evidence indicates that 8-iso-PGE2 can also activate the p38 mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a critical regulator of inflammatory responses and apoptosis. The activation of p38 MAPK by 8-iso-PGE2 can occur downstream of both TP and EP receptor activation and is often associated with cellular stress responses.

Experimental Protocols

The following section outlines key experimental methodologies for the quantification and study of 8-iso-PGE2 and its signaling pathways.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 8-iso-PGE2 in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the biological sample (e.g., plasma, urine) to pH 3 with HCl.

-

Add an internal standard (e.g., deuterated 8-iso-PGE2).

-

Load the sample onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances.

-

Elute 8-iso-PGE2 with a higher concentration of organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate 8-iso-PGE2 from other lipids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 8-iso-PGE2 and its internal standard. For 8-iso-PGE2, a common transition is m/z 351.2 -> 271.2.

-

Data Analysis: Quantify 8-iso-PGE2 by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Measurement of Intracellular cAMP Levels

1. Cell Culture and Treatment:

-

Plate cells (e.g., endothelial cells, smooth muscle cells) in a multi-well plate and grow to desired confluency.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate cells with varying concentrations of 8-iso-PGE2 for a specified time (e.g., 10-30 minutes).

2. Cell Lysis:

-

Aspirate the medium and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit (e.g., containing a mild detergent).

3. cAMP Assay (Competitive ELISA or HTRF):

-

Competitive ELISA:

-

Add cell lysates to a microplate pre-coated with a cAMP antibody.

-

Add a fixed amount of HRP-conjugated cAMP.

-

Incubate to allow competition between the sample cAMP and the HRP-cAMP for antibody binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution and measure the absorbance. The signal is inversely proportional to the amount of cAMP in the sample.

-

-

Homogeneous Time-Resolved Fluorescence (HTRF):

-

Add a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog to the cell lysate.

-

Incubate to allow for competition.

-

Measure the HTRF signal. The signal is inversely proportional to the cAMP concentration.

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating from the standard curve.

Western Blotting for p38 MAPK Activation

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with 8-iso-PGE2 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To control for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

Conclusion

This compound is a multifaceted lipid mediator that serves as both a biomarker of oxidative stress and an active signaling molecule. Its ability to engage multiple receptor systems and activate diverse downstream signaling pathways, including the PLC/Ca²⁺, cAMP/PKA, and p38 MAPK pathways, underscores its complex role in cellular physiology and pathology. A thorough understanding of its chemical properties and biological actions, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and drug development professionals seeking to unravel its contributions to human health and disease and to explore its potential as a therapeutic target.

References

physiological functions of 8-Isoprostaglandin E2

An In-Depth Technical Guide to the Physiological Functions of 8-Isoprostaglandin E2

Introduction

This compound (8-iso-PGE2), also known as 8-epi-PGE2, is a prostaglandin-like compound produced from the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2][3] As a member of the E-ring isoprostane family, its formation is a reliable indicator of systemic lipid peroxidation and oxidative stress in vivo.[1] While initially recognized as a biomarker, extensive research has revealed that 8-iso-PGE2 possesses a range of potent biological activities, mediating various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core physiological functions of 8-iso-PGE2, its signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Physiological Functions

8-iso-PGE2 exerts significant effects on several biological systems, most notably the cardiovascular, renal, and respiratory systems. Its functions are often implicated in inflammatory conditions.

Cardiovascular System

The cardiovascular effects of 8-iso-PGE2 are complex, involving actions on vascular tone, endothelial cells, and platelets.

-

Vascular Tone: 8-iso-PGE2 is a potent vasoconstrictor in various vascular beds.[1][2][4] In isolated guinea pig hearts, it induces a concentration-dependent coronary vasoconstriction, leading to a decrease in coronary flow by as much as 50%.[1][2] This effect is associated with secondary reductions in left ventricular pressure and myocardial contractility due to diminished oxygen supply.[2] Conversely, in porcine coronary arteries pre-constricted with a thromboxane A2 agonist, 8-iso-PGE2 can evoke dose-dependent vasodilation by acting directly on the smooth muscle to increase K+ conductance, leading to membrane hyperpolarization.[5]

-

Endothelial Cell Activation and Monocyte Adhesion: A key pro-inflammatory role of 8-iso-PGE2 is its ability to stimulate endothelial cells to specifically bind monocytes, but not neutrophils.[6][7] This process is critical in the pathogenesis of chronic inflammatory diseases like atherosclerosis.[6] Increased levels of isoprostanes have been detected in human atherosclerotic lesions, suggesting their contribution to the disease by increasing monocyte adhesion and extravasation.[6]

-

Platelet Aggregation: The effect of 8-iso-PGE2 on platelets is multifaceted. At high concentrations (≥10 µM), it can induce human platelet aggregation.[3] However, it also acts as an inhibitor of platelet aggregation induced by thromboxane receptor agonists like U-46619 and I-BOP.[3][8] This dual action suggests a complex interaction with platelet receptors.[3]

Renal System

In the renal system, 8-iso-PGE2 is recognized as a potent vasoconstrictor.[3][8] Infusion into the renal artery of rats at a concentration of 4 µg/kg/min leads to a significant (80%) decrease in the glomerular filtration rate (GFR) and renal plasma flow, without affecting systemic blood pressure.[8] This potent activity highlights its potential role in renal pathophysiology under conditions of oxidative stress.

Respiratory System

In the airways, 8-iso-PGE2 is involved in regulating ion transport. It stimulates anion efflux, specifically cystic fibrosis transmembrane conductance regulator (CFTR)-mediated transepithelial anion secretion, in human airway epithelial cells.[9] This suggests that 8-iso-PGE2 could play a crucial role in the airway's response to oxidant stress, a function that would be compromised in conditions like cystic fibrosis.[9]

Signaling Pathways

8-iso-PGE2 exerts its effects by interacting with specific G-protein coupled receptors and activating distinct downstream intracellular signaling cascades. The primary receptors implicated are the thromboxane A2 receptor (TP) and the prostanoid EP4 receptor.

Receptor Interactions

-

Thromboxane A2 (TP) Receptor: Many of the vascular effects of 8-iso-PGE2, including vasoconstriction and monocyte adhesion, are mediated through the TP receptor.[2][6] The effects are often abrogated by TP receptor antagonists like SQ29548.[2][3][6]

-

Prostanoid EP4 Receptor: In airway epithelial cells, 8-iso-PGE2 stimulates anion efflux via the EP4 receptor.[9] This interaction leads to the activation of PKA and PI3K pathways.[9]

-

Putative Unique Isoprostane Receptor: Some evidence suggests the existence of a unique isoprostane receptor, distinct from the classical TP receptor, through which 8-iso-PGE2 may mediate some of its actions, particularly on platelets.[3][8]

Downstream Signaling Cascades

The binding of 8-iso-PGE2 to its receptors triggers several key signaling pathways:

-

cAMP/PKA Pathway: In endothelial cells, 8-iso-PGE2 increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[6][10] This pathway is crucial for the induced monocyte adhesion and is inhibited by PKA inhibitors like H89.[6][10]

-

p38 MAPK Pathway: 8-iso-PGE2 also induces the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK).[6][10] The p38 MAPK pathway is essential for 8-iso-PGE2-stimulated monocyte binding to endothelial cells.[6]

-

PI3K Pathway: In the context of airway epithelial cells, the stimulation of anion efflux by 8-iso-PGE2 involves the PI3K pathway, in addition to the PKA pathway.[9]

-

Independence from NF-κB Pathway: Notably, the pro-inflammatory effects of 8-iso-PGE2 on endothelial cells, such as monocyte adhesion, occur independently of the classical inflammatory NF-κB pathway.[6] It does not induce the expression of NF-κB-dependent genes like ICAM-1, VCAM-1, or E-selectin.[6]

Caption: 8-iso-PGE2 signaling in endothelial cells leading to monocyte adhesion.

Caption: 8-iso-PGE2 signaling via the EP4 receptor in airway epithelial cells.

Quantitative Data Summary

The biological activity of 8-iso-PGE2 has been quantified in various experimental systems. The following tables summarize these findings.

Table 1: Vasoactive Effects of 8-iso-PGE2

| System/Tissue | Effect | Parameter | Value | Reference |

| Isolated Guinea Pig Hearts | Coronary Vasoconstriction | EC50 | ~10⁻⁵ M | [1] |

| Porcine Coronary Artery | Contraction | -log EC50 | 6.9 ± 0.1 | [5] |

| Porcine Coronary Artery (pre-constricted with U46619) | Relaxation | -log EC50 | 6.0 ± 0.1 | [5] |

| Rat Renal Artery | Vasoconstriction (↓ GFR & RPF by 80%) | Infusion Rate | 4 µg/kg/min | [8] |

Table 2: Effects of 8-iso-PGE2 on Platelet Aggregation

| System | Effect | Parameter | Value | Reference |

| Human Platelets | Inhibition of U-46619-induced aggregation | IC50 | 0.5 µM (5 x 10⁻⁷ M) | [3][8] |

| Human Platelets | Inhibition of I-BOP-induced aggregation | IC50 | 5 µM (5 x 10⁻⁶ M) | [3][8] |

| Human Platelets | Induction of Aggregation | Concentration | ≥ 10⁻⁵ M | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 8-iso-PGE2. Below are protocols for key experiments cited in the literature.

Protocol 1: Monocyte Adhesion to Endothelial Cells

This protocol is adapted from studies investigating the pro-inflammatory effects of 8-iso-PGE2 on endothelial cells.[6]

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) on fibronectin-coated plates in appropriate endothelial growth medium.

-

Grow cells to confluence to form a monolayer.

-

Culture human monocytic cells (e.g., U937 or primary monocytes) in suspension in RPMI 1640 medium supplemented with 10% FBS.

-

-

Endothelial Cell Stimulation:

-

Treat the confluent HUVEC monolayer with varying concentrations of 8-iso-PGE2 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 4 hours).

-

Include positive controls (e.g., TNF-α) and vehicle controls.

-

For inhibitor studies, pre-incubate HUVECs with specific inhibitors (e.g., SQ29548 for TP receptor, H89 for PKA, SB203580 for p38 MAPK) for 30-60 minutes before adding 8-iso-PGE2.

-

-

Adhesion Assay:

-

Label monocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Wash the stimulated HUVEC monolayers to remove treatment media.

-

Add the fluorescently labeled monocytes to the HUVEC monolayers at a defined density.

-

Allow monocytes to adhere for a set time (e.g., 30 minutes) under static conditions at 37°C.

-

Gently wash the monolayers multiple times with pre-warmed PBS to remove non-adherent monocytes.

-

-

Quantification:

-

Lyse the cells to release the fluorescent dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Alternatively, visualize and count adherent monocytes in several fields of view using a fluorescence microscope.

-

Calculate the percentage of adherent cells relative to the total number of monocytes added.

-

Protocol 2: Isolated Perfused Heart (Langendorff) Assay

This protocol is used to assess the direct vasoactive effects of 8-iso-PGE2 on the coronary vasculature.[2]

-

Apparatus Setup:

-

Prepare a Langendorff apparatus for retrograde perfusion of an isolated heart.

-

The apparatus should allow for constant pressure or constant flow perfusion and continuous measurement of coronary flow (CF), left ventricular pressure (LVP), and heart rate.

-

-

Heart Isolation and Perfusion:

-

Anesthetize an animal (e.g., guinea pig) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at 37°C.

-

-

Data Acquisition:

-

Insert a balloon-tipped catheter into the left ventricle to measure LVP and dP/dt(max).

-

Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

-

Continuously record hemodynamic parameters.

-

-

Drug Administration:

-

Administer 8-iso-PGE2 cumulatively into the coronary system in increasing concentrations (e.g., 3 x 10⁻⁹ M to 10⁻⁵ M).

-

Allow sufficient time at each concentration for the response to stabilize.

-

For antagonist studies, co-perfuse with a TP receptor antagonist like SQ 29548 (e.g., 1 µM).

-

-

Analysis:

-

Measure the changes in CF, LVP, and dP/dt(max) from baseline at each concentration.

-

Construct concentration-response curves and calculate EC50 values.

-

Protocol 3: Quantification of 8-iso-PGE2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of isoprostanes in biological samples (e.g., urine, plasma, tissue homogenates).[11][12]

Caption: A generalized workflow for the quantification of 8-iso-PGE2.

-

Sample Preparation:

-

Collect biological samples (e.g., urine, plasma). To prevent ex vivo oxidation, add an antioxidant like butylated hydroxytoluene (BHT).[13]

-

Spike the sample with a known amount of a deuterated internal standard (e.g., 8-iso-PGE2-d4) for isotope dilution quantification.[12]

-

For measurement of total 8-iso-PGE2 (free + esterified), perform chemical hydrolysis (e.g., with KOH).

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into an LC system (preferably UHPLC for better resolution) coupled to a tandem mass spectrometer.

-

Separate 8-iso-PGE2 from its isomers using a reverse-phase column (e.g., C18).[11]

-

Perform detection using the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions (e.g., m/z 353.3 → 193 for quantification of native 8-iso-PGE2 and m/z 357.3 → 197 for the d4-internal standard).[12]

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the amount of 8-iso-PGE2 in the sample by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard.

-

Conclusion and Future Directions

This compound is a biologically active lipid mediator that serves as more than just a biomarker of oxidative stress. Its diverse physiological functions in the cardiovascular, renal, and respiratory systems, primarily mediated through TP and EP4 receptors, position it as a key player in the pathophysiology of inflammatory diseases such as atherosclerosis. The signaling pathways it activates—notably the cAMP/PKA and p38 MAPK cascades, independent of NF-κB—offer specific targets for therapeutic intervention. For drug development professionals, understanding these nuanced roles is critical. Modulating the 8-iso-PGE2 pathway could offer novel strategies for treating chronic inflammatory conditions. Future research should focus on further elucidating the potential existence and role of a unique isoprostane receptor and exploring the therapeutic potential of targeting 8-iso-PGE2 signaling in human disease.

References

- 1. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of isoprostanes (8-iso-prostaglandin F2alpha and E2) in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C20H32O5 | CID 5283213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vasodilatory and electrophysiological actions of 8-iso-prostaglandin E2 in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The isoprostane 8-iso-PGE2 stimulates endothelial cells to bind monocytes via cyclic AMP- and p38 MAP kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Measuring 8-Isoprostaglandin E2 in Plasma using LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of 8-isoprostaglandin E2 (8-iso-PGE2) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 8-iso-PGE2 is a significant biomarker for oxidative stress, and its accurate measurement is crucial in various research and clinical settings.

Introduction

This compound (8-iso-PGE2) is an isomer of prostaglandin E2 (PGE2) formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid. Unlike enzymatically produced prostaglandins, isoprostanes are markers of non-enzymatic lipid peroxidation, providing a reliable indicator of oxidative stress. The quantification of 8-iso-PGE2 in plasma is a valuable tool in studies related to cardiovascular disease, neurodegenerative disorders, and other pathologies associated with oxidative damage. LC-MS/MS offers high selectivity and sensitivity for the analysis of 8-iso-PGE2, enabling accurate quantification in complex biological matrices like plasma.

While validated methods for the closely related 8-iso-PGF2α are more common, the principles and procedures can be adapted for 8-iso-PGE2. This document outlines a comprehensive protocol for this purpose, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A robust and reliable method for the quantification of 8-iso-PGE2 in plasma involves three key stages: sample preparation to isolate the analyte from the complex plasma matrix, liquid chromatographic separation to resolve it from other compounds, and tandem mass spectrometry for sensitive and specific detection.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used technique for the purification and concentration of isoprostanes from biological fluids.[1]

Materials:

-

Plasma samples collected in EDTA tubes, stored at -80°C

-

8-iso-PGE2 standard

-

8-iso-PGE2-d4 (or other suitable deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ethyl acetate

-

Hexane

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB or Phenomenex Strata-X)[1]

Procedure:

-

Thaw plasma samples on ice.

-

Spike 500 µL of plasma with the internal standard (e.g., 8-iso-PGE2-d4) to a final concentration of 1 ng/mL.

-

Acidify the plasma sample to approximately pH 3 by adding 5 µL of 1 M HCl or 400 µL of 1% formic acid.[1]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of hexane to remove non-polar impurities.[1]

-

Elute the 8-iso-PGE2 and the internal standard with 1 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is critical for resolving 8-iso-PGE2 from its isomers and other endogenous plasma components.

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (1:1, v/v). |

| Gradient | A gradient elution is typically used to achieve optimal separation. For example: start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 10 µL. |

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Recommended Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | 8-iso-PGE2: m/z 351.2 -> 189.1[2] 8-iso-PGE2-d4 (IS): m/z 355.2 -> 193.1 (example) |

| Collision Energy (CE) | To be optimized for the specific instrument, typically in the range of 20-35 eV. |

| Declustering Potential (DP) | To be optimized for the specific instrument. |

| Source Temperature | 500-550°C. |

| IonSpray Voltage | -4500 V. |

Note: The exact MRM transition for the internal standard will depend on the deuterated analog used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for isoprostane analysis in plasma. These values should be established during method validation for 8-iso-PGE2.

| Parameter | Typical Value Range for Isoprostane Analysis | Reference |

| Linearity (r²) | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.5 - 5 pg/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL | [1] |

| Intra-day Precision (%CV) | < 15% | [3] |

| Inter-day Precision (%CV) | < 15% | [3] |

| Accuracy (%) | 85 - 115% | [3] |

| Recovery (%) | > 80% |

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall process for the quantification of 8-iso-PGE2 in plasma is depicted in the following workflow diagram.

Caption: Experimental workflow for the LC-MS/MS analysis of 8-iso-PGE2 in plasma.

This compound Signaling Pathway

8-iso-PGE2 exerts its biological effects primarily through interaction with the thromboxane A2 receptor (TP receptor).[4][5] Its action can be complex, exhibiting both agonistic (activation) and antagonistic (inhibition) properties depending on the cell type and context.[4][5]

Caption: Simplified signaling pathway of this compound via the thromboxane A2 receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 5. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 8-Isoprostaglandin E2 in Animal Models of Renal Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Isoprostaglandin E2 (8-iso-PGE2) is an isoprostane generated from the free radical-catalyzed peroxidation of arachidonic acid. While the roles of other prostaglandins, particularly Prostaglandin E2 (PGE2), in kidney physiology and pathophysiology are extensively studied, the specific functions of 8-iso-PGE2 in the context of renal injury remain largely unexplored. It is established as a potent renal vasoconstrictor.[1] However, its direct impact on renal parenchymal injury and repair processes is not well-documented in existing literature.

These application notes provide a comprehensive overview of the current understanding of PGE2 in renal injury, detail standard protocols for inducing renal injury in animal models, and, in light of the limited direct research on 8-iso-PGE2, propose a hypothetical experimental framework to investigate its effects.

Part 1: The Role of Prostaglandin E2 and its Analogs in Renal Injury

Prostaglandin E2 (PGE2) and its analogs have demonstrated significant protective effects in various models of renal injury.[2][3] These effects are mediated through multiple mechanisms, including cytoprotection of renal tubular epithelial cells, independent of hemodynamic factors.[2]

Key Protective Effects of PGE2 Analogs:

-

Ischemia-Reperfusion Injury (IRI): The PGE1 analog, misoprostol, has been shown to provide significant protection against ischemia-induced renal dysfunction in rats.[2] Treated animals exhibited nearly threefold greater glomerular filtration rates compared to controls.[2]

-

Toxic Renal Injury: Misoprostol also conferred protection in a mercuric chloride-induced renal injury model.[2]

-

Cellular Protection: In vitro studies using primary cultures of proximal tubule epithelial cells subjected to hypoxia and reoxygenation showed that misoprostol limited cell death and preserved cellular morphology.[2] This cytoprotective effect was also observed with PGE2.[2]

Signaling Pathways of PGE2 in the Kidney

PGE2 exerts its effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed along the nephron and can trigger opposing downstream signaling pathways, leading to a complex regulation of renal function.[4][5][6]

-

EP1: Coupled to Gq, its activation increases intracellular calcium.

-

EP2 & EP4: Coupled to Gs, their activation stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels.

-

EP3: Coupled to Gi, its activation can inhibit adenylyl cyclase, decreasing cAMP, or increase intracellular calcium.

The diverse and sometimes contradictory roles of PGE2 in renal health and disease are largely dependent on the specific receptor subtype activated and the cellular context.[4][5]

Part 2: Standardized Protocols for Animal Models of Renal Injury

The selection of an appropriate animal model is critical for studying the effects of any compound on renal injury. Below are detailed protocols for two commonly used models: Ischemia-Reperfusion Injury and Cisplatin-Induced Nephrotoxicity.

Protocol 1: Murine Model of Renal Ischemia-Reperfusion Injury (IRI)

This model mimics the acute kidney injury that can result from a temporary cessation of blood flow to the kidneys.[7][8]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic solution (e.g., Ketamine/Xylazine cocktail)

-

Heating pad to maintain body temperature

-

Surgical instruments (forceps, scissors, micro-serrefine clamps)

-

Suture materials

-

Warmed sterile saline

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic solution. Place the mouse on a heating pad to maintain its body temperature at 37°C. Shave and disinfect the surgical area (flank or midline).

-

Surgical Incision: For a flank approach, make a small incision on the flank to expose the kidney. For a midline approach, make a laparotomy incision.

-

Kidney Exposure: Gently exteriorize the kidney and identify the renal pedicle containing the renal artery and vein.

-

Ischemia Induction: Occlude the renal pedicle with a non-traumatic micro-serrefine clamp. The kidney should change color, indicating successful occlusion. The duration of ischemia can be varied (typically 25-45 minutes) to induce different severities of injury.

-

Reperfusion: After the ischemic period, remove the clamp to allow blood flow to return to the kidney. The kidney should regain its normal color.

-

Closure: Return the kidney to its anatomical position. Administer 0.5-1.0 mL of warmed sterile saline into the peritoneal cavity to compensate for fluid loss. Suture the muscle layer and close the skin with wound clips or sutures.

-

Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandins protect kidneys against ischemic and toxic injury by a cellular effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of prostaglandin [PGE2] and in glycerol-induced acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGE2, Kidney Disease, and Cardiovascular Risk: Beyond Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ischemia-reperfusion-induced acute kidney injury [protocols.io]

Application Notes and Protocols for the Analysis of 8-Isoprostaglandin E2 in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-isoprostaglandin E2 (8-iso-PGE2) is an isoprostane produced from the free radical-catalyzed peroxidation of arachidonic acid. As a stable marker of oxidative stress, its quantification in biological samples, including cell culture media, is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutics. This document provides detailed protocols for the analysis of 8-iso-PGE2 in cell culture media using two common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

8-iso-PGE2 exerts its biological effects by interacting with cell surface receptors, primarily the thromboxane A2 receptor (TP receptor).[1] This interaction can trigger downstream signaling cascades that modulate cellular functions. In endothelial cells, 8-iso-PGE2 has been shown to stimulate the binding of monocytes, a process mediated by cyclic AMP (cAMP)/protein kinase A (PKA) and p38 MAP kinase-dependent pathways.[1][2] This signaling is independent of the classical inflammatory NF-κB pathway.[1] In human platelets, 8-iso-PGE2 signaling is more complex, involving both a stimulatory pathway through the TP receptor and an inhibitory, cAMP-dependent pathway.[3]

References

- 1. The isoprostane 8-iso-PGE2 stimulates endothelial cells to bind monocytes via cyclic AMP- and p38 MAP kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 8-Isoprostaglandin E2 in Cardiovascular Disease Research

Introduction

8-Isoprostaglandin E2 (8-iso-PGE2) is a prostaglandin-like compound produced from the free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes. As a member of the F2-isoprostane pathway, its formation is a reliable indicator of systemic lipid peroxidation and oxidative stress. Elevated levels of 8-iso-PGE2 and related isoprostanes are strongly associated with various cardiovascular diseases (CVDs), including atherosclerosis, hypertension, and myocardial infarction. Beyond its role as a biomarker, 8-iso-PGE2 is a biologically active molecule that exerts significant pathophysiological effects within the cardiovascular system, primarily through interaction with the thromboxane A2 receptor (TP receptor). These application notes provide an overview of its utility in CVD research and protocols for its study.

Key Applications in Cardiovascular Disease Research

-

Atherosclerosis Research: Atherosclerosis is a chronic inflammatory disease where oxidative stress plays a critical role. 8-iso-PGE2 contributes to atherogenesis by promoting the adhesion of monocytes to endothelial cells, a crucial initiating event.[1][2] Studies show that 8-iso-PGE2 stimulates endothelial cells to specifically bind monocytes, an effect mediated by the TP receptor.[1] This process involves the activation of downstream signaling cascades, including cyclic AMP (cAMP), protein kinase A (PKA), and p38 MAP kinase, without engaging the classical NF-κB inflammatory pathway.[1] This makes 8-iso-PGE2 a key target for studying the link between oxidative stress and vascular inflammation.

-

Vasoconstriction and Hypertension Studies: 8-iso-PGE2 is a potent vasoconstrictor in various vascular beds, including coronary arteries.[3] This action is mediated through the activation of TP receptors on vascular smooth muscle cells.[4][5] Receptor activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), subsequent release of intracellular calcium (Ca2+), and activation of the RhoA/Rho kinase pathway, culminating in smooth muscle contraction.[4][6] Its potent vasoconstrictor properties suggest a significant role in the pathophysiology of hypertension and ischemia.[3]

-

Platelet Aggregation and Thrombosis: The role of 8-iso-PGE2 in platelet function is complex. At high concentrations (≥10 µM), it can induce platelet aggregation through the TP receptor. However, at lower, more physiologically relevant concentrations, it has been shown to inhibit platelet aggregation induced by other TP receptor agonists like U46619. This suggests it may act as a partial agonist at the platelet TP receptor, a distinct function from its full agonist activity in vascular smooth muscle.

-

Biomarker of Oxidative Stress: The measurement of isoprostanes, including 8-iso-PGE2 and the more commonly measured 8-iso-PGF2α, in urine and plasma serves as a reliable and sensitive method for assessing in vivo oxidative stress.[7] Studies have consistently shown elevated levels of isoprostanes in patients with coronary artery disease (CAD), heart failure, and after procedures like coronary angioplasty that induce reperfusion injury.[7][8][9] This makes 8-iso-PGE2 and its related compounds valuable biomarkers for risk stratification and for evaluating the efficacy of antioxidant therapies in clinical and preclinical settings.